Gepinacin

Description

Gepinacin is a fungal-specific inhibitor targeting Gwt1, an inositol acyltransferase critical for glycosylphosphatidylinositol (GPI) biosynthesis. Initially identified as a false-positive hit during heat shock protein inhibitor screening, it selectively blocks GPI-anchored protein maturation by inhibiting Gwt1, a conserved enzyme in fungal pathogens like Candida albicans and Aspergillus fumigatus . This compound exhibits broad-spectrum antifungal activity, including against fluconazole-, caspofungin-, and amphotericin B-resistant Candida strains, with minimal cytotoxicity in human cell lines (HeLa, HepG2, THLE-2) .

Mechanistically, this compound disrupts GPI-anchored protein trafficking, leading to accumulation of immature ER-localized forms (e.g., Gas1 in Saccharomyces cerevisiae) and subsequent endoplasmic reticulum (ER) stress. This activates the unfolded protein response (UPR), monitored via upregulated KAR2-GFP expression . Additionally, this compound enhances host immune recognition by unmasking β-glucans on fungal cell surfaces, increasing TNFα secretion in macrophages exposed to treated Candida albicans .

Despite its preclinical promise, this compound demonstrated poor metabolic stability in microsome assays and failed in vivo efficacy due to rapid hepatic inactivation .

Properties

Molecular Formula |

C19H23NO4 |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

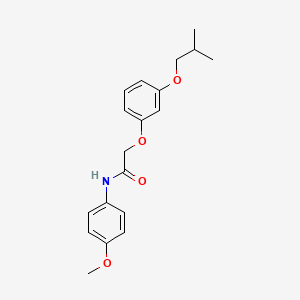

N-(4-methoxyphenyl)-2-[3-(2-methylpropoxy)phenoxy]acetamide |

InChI |

InChI=1S/C19H23NO4/c1-14(2)12-23-17-5-4-6-18(11-17)24-13-19(21)20-15-7-9-16(22-3)10-8-15/h4-11,14H,12-13H2,1-3H3,(H,20,21) |

InChI Key |

JNQHDEHVHXLCAL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Scientific Research Applications

Antifungal Activity

Gepinacin has demonstrated broad-spectrum antifungal activity with negligible toxicity to mammalian cells. It primarily targets the Gwt1 enzyme, leading to the accumulation of immature GPI-anchored proteins in the endoplasmic reticulum (ER) and inducing an unfolded protein response. This mechanism not only disrupts fungal growth but also enhances the immunogenicity of fungal cells by exposing β-glucans on their surface, which can stimulate an immune response .

Comparative Efficacy

The efficacy of this compound can be compared to other antifungal agents in terms of minimum inhibitory concentration (MIC) values against various fungal pathogens:

| Fungal Species | This compound MIC (μg/ml) | E1210 MIC (μg/ml) | Fluconazole MIC (μg/ml) |

|---|---|---|---|

| Candida albicans | 1.56 | ≤0.008–0.06 | 8–32 |

| Aspergillus fumigatus | Not active | 0.13 | 4–64 |

| Fusarium spp. | Potent | 0.03–0.13 | 32–128 |

This table illustrates that this compound is particularly effective against Candida albicans, especially strains resistant to conventional antifungals like fluconazole .

Case Studies

Several studies have documented the effects of this compound on fungal pathogens:

-

Study on Candida albicans :

- Researchers observed that this compound treatment led to significant growth inhibition in various strains of Candida albicans, including those resistant to fluconazole.

- The study highlighted that this compound not only inhibited growth but also altered cellular morphology and increased exposure of immunogenic components .

-

In Vivo Efficacy :

- In murine models of oropharyngeal candidiasis, this compound demonstrated promising results, although its metabolic stability remains a concern for systemic use.

- Further research indicated that while this compound showed efficacy in vitro, its performance in vivo was limited due to poor pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Gepinacin belongs to a class of Gwt1 inhibitors that includes BIQ, E1210 (manogepix), G365, and G883. While these compounds share a common target, their structural, mechanistic, and pharmacological profiles differ significantly.

Target Specificity and Mechanism

All Gwt1 inhibitors block GPI biosynthesis but exhibit distinct downstream effects:

Structural and Pharmacokinetic Differences

Antifungal Efficacy and Resistance

- Spectrum : All compounds inhibit C. albicans and A. fumigatus (MIC ≤4 µg/mL) .

- Resistance : Cross-resistance observed in C. albicans Gwt1 mutants (e.g., V162A, V163A). This compound resistance correlates with G884/G365 resistance (~16-fold MIC increase) . Mutations (G132W, F238C) confer cross-resistance to this compound and BIQ, suggesting overlapping binding sites .

Immunomodulatory Effects

This compound uniquely enhances β-glucan exposure, promoting macrophage-mediated TNFα secretion.

Key Differentiators and Challenges

- ER Stress Induction : Unique to this compound among Gwt1 inhibitors, this mechanism may enhance antifungal pressure but also contribute to off-target effects .

- Metabolic Instability : this compound’s rapid hepatic inactivation contrasts with E1210’s clinical viability, highlighting the need for structural optimization .

- Cross-Resistance: Shared resistance mutations underscore the need for novel Gwt1 inhibitors with divergent binding modes .

Preparation Methods

Core Condensation Reaction

The primary synthesis of this compound relies on the formal condensation of 3-isobutoxyphenoxyacetic acid with 4-methoxyaniline (Fig. 1). This reaction proceeds via activation of the carboxylic acid group, typically using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic base like 4-dimethylaminopyridine (DMAP). The reaction is conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert nitrogen atmosphere at 0–25°C for 12–24 hours.

Reaction Scheme:

Yield optimization studies indicate that excess 4-methoxyaniline (1.2–1.5 equivalents) improves conversion rates to 70–85%, while higher temperatures (>30°C) promote side reactions such as esterification.

Precursor Synthesis: 3-Isobutoxyphenoxyacetic Acid

The synthesis of 3-isobutoxyphenoxyacetic acid involves two key steps:

Alkylation of Resorcinol

Resorcinol undergoes O-alkylation with isobutyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone, selectively functionalizing the 3-hydroxyl group due to steric and electronic effects. The reaction mixture is refluxed at 60°C for 6–8 hours, yielding 3-isobutoxyphenol with >90% purity after aqueous workup.

Etherification with Chloroacetic Acid

3-Isobutoxyphenol is then reacted with chloroacetic acid under basic conditions (NaOH, H₂O/ethanol) at 80°C for 4 hours to form 3-isobutoxyphenoxyacetic acid. The product is isolated via acidification with HCl, yielding a white crystalline solid (mp 98–100°C).

Alternative Routes and Analog Synthesis

To improve metabolic stability, researchers have developed this compound analogs by modifying the isobutoxy or methoxyphenyl groups. For example:

-

Analog 12b : Replacement of the isobutoxy group with a cyclopropoxy moiety enhances resistance to hepatic cytochrome P450 oxidation.

-

Analog 9f : Substitution of the 4-methoxyaniline with a 4-trifluoromethoxyaniline improves antifungal potency against Candida albicans (MIC reduced from 1.0 μg/mL to 0.25 μg/mL).

These analogs are synthesized using similar coupling strategies, with variations in the choice of aryl amines or alkylating agents.

Reaction Optimization and Process-Scale Considerations

Solvent and Catalyst Screening

Comparative studies of this compound’s condensation reaction reveal that THF outperforms DCM in terms of reaction rate and yield (Table 1). Polar aprotic solvents like dimethylformamide (DMF) are avoided due to competing side reactions with the coupling agents.

Table 1: Solvent Effects on this compound Synthesis

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DCM | 25 | 24 | 72 |

| THF | 25 | 18 | 85 |

| Acetonitrile | 25 | 24 | 68 |

Catalyst systems such as DCM/DMAP and EDC/HOAt (hydroxyazabenzotriazole) are equally effective, but EDC-based methods simplify purification by generating water-soluble urea byproducts.

Purification Techniques

Crude this compound is purified via sequential steps:

-

Liquid-Liquid Extraction : Removal of dicyclohexylurea using 10% citric acid and saturated NaHCO₃.

-

Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent, yielding >95% purity.

-

Recrystallization : Dissolution in hot ethanol followed by slow cooling to afford needle-like crystals (mp 134–136°C).

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.90 (d, J = 8.8 Hz, 2H, Ar-H), 6.80–6.75 (m, 3H, Ar-H), 4.51 (s, 2H, OCH₂CO), 3.82 (s, 3H, OCH₃), 3.72 (d, J = 6.4 Hz, 2H, OCH₂CH(CH₃)₂), 2.05 (m, 1H, CH(CH₃)₂), 1.02 (d, J = 6.8 Hz, 6H, (CH₃)₂CH).

-

HRMS (ESI) : m/z calcd for C₁₉H₂₃NO₄ [M+H]⁺: 330.1700; found: 330.1705.

Purity Assessment

HPLC analysis (C18 column, 70:30 methanol/water, 1.0 mL/min) shows a single peak at t = 6.2 min, confirming ≥98% purity.

Scale-Up Challenges and Solutions

Industrial-scale production faces hurdles such as:

-

Exothermic Reactions : Controlled addition of coupling agents and jacketed reactors maintain temperatures <30°C.

-

Byproduct Management : Filtration or centrifugation removes dicyclohexylurea before solvent recovery.

-

Cost Efficiency : Replacing DCC with EDC reduces reagent costs by 40% without compromising yield .

Q & A

Q. What is the biochemical mechanism of Gepinacin in inhibiting GPI anchor biosynthesis, and how does this affect fungal cellular integrity?

this compound disrupts glycosylphosphatidylinositol (GPI) anchor biosynthesis, a critical pathway for fungal cell wall integrity. Methodologically, this can be validated via microscopy (e.g., comparing DMSO-treated vs. This compound-treated cells to observe structural dispersion) and radiography to quantify gene expression changes (e.g., reduced CEN and 2μ gene activity at increasing concentrations) . Experimental design should include dose-response curves (e.g., 0–15 μM this compound) and control groups to isolate compound-specific effects.

Q. How should researchers design in vitro experiments to assess this compound’s efficacy against fungal pathogens?

Key steps include:

- Cell culture preparation : Use standardized fungal strains (e.g., Candida albicans) and validate growth conditions.

- Dose optimization : Conduct pilot studies to determine IC₅₀ values using viability assays (e.g., ATP quantification).

- Control groups : Include untreated cells, solvent controls (e.g., DMSO), and positive controls (e.g., known antifungals).

- Reproducibility : Document protocols in line with guidelines for experimental rigor (e.g., Beilstein Journal’s requirements for detailed methodology and compound characterization) .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s gene expression effects across species (e.g., human vs. yeast models)?

Contradictions may arise from species-specific GPI pathway variations. To address this:

- Comparative genomics : Analyze orthologous genes and pathway conservation using databases like UniProt or KEGG.

- Functional assays : Perform cross-species complementation experiments (e.g., expressing human GPI genes in yeast mutants).

- Statistical rigor : Apply mixed-effects models to account for inter-species variability and ensure sufficient sample sizes .

Q. What methodological strategies optimize this compound’s selectivity to minimize off-target effects in eukaryotic systems?

- Structure-activity relationship (SAR) studies : Modify this compound’s chemical scaffold and test derivatives for fungal-specific binding.

- Proteomic profiling : Use mass spectrometry to identify unintended protein interactions in host cells.

- High-content screening : Combine automated imaging with machine learning to quantify cellular toxicity in real-time .

Q. How should researchers validate this compound’s immunogenicity-enhancing properties in fungal infection models?

- In vivo models : Use immunocompromised mice infected with fungal pathogens, treating with this compound and monitoring immune cell infiltration (e.g., flow cytometry for T-cell activation).

- Transcriptomic analysis : Perform RNA-seq on treated vs. untreated samples to identify upregulated immune-related pathways.

- Ethical considerations : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for translational relevance .

Data Analysis & Interpretation

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in gene expression studies?

- Non-linear regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.

- Multiple testing correction : Apply Benjamini-Hochberg adjustments to minimize false discovery rates in omics datasets.

- Data visualization : Use tools like GraphPad Prism or R/ggplot2 to generate publication-ready figures (e.g., line graphs with error bars for concentration gradients) .

Q. How can researchers address variability in radiography data when quantifying this compound’s impact on gene expression?

- Technical replicates : Perform triplicate measurements for each experimental condition.

- Normalization : Use housekeeping genes (e.g., ACT1 in yeast) to control for loading differences.

- Blinded analysis : Assign sample IDs randomly to avoid observer bias during data interpretation .

Guidance for Further Research

Q. What gaps exist in current studies on this compound, and how can future research address them?

- Long-term resistance studies : Monitor fungal populations over serial passages to assess this compound resistance evolution.

- Structural biology : Resolve this compound’s binding mode via X-ray crystallography of GPI pathway enzymes.

- Interdisciplinary collaboration : Partner with computational chemists to predict off-target effects using molecular docking simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.